Home > Products > Screening Compounds P2873 > 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11
5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 - 1073608-19-1

5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11

Catalog Number: EVT-1462358
CAS Number: 1073608-19-1
Molecular Formula: C11H19ClN4
Molecular Weight: 253.818
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

  • Compound Description: 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole serves as a crucial intermediate compound in the synthesis of Cilostazol, a drug known for its blood platelet aggregation inhibitory properties. []

5-(3-Chloropropyl)-1-cyclohexyl-1H-tetrazole

  • Compound Description: 5-(3-Chloropropyl)-1-cyclohexyl-1H-tetrazole is an intermediate compound used in the synthesis of Cilostazol. It has been identified as a potential genotoxic impurity due to the presence of a primary alkyl chloride group. []

Cilostazol

  • Compound Description: Cilostazol functions as a selective inhibitor of type 3 phosphodiesterase, making it clinically useful for its blood platelet aggregation inhibitory effects. []
  • Relevance: Cilostazol is the target compound in the synthesis that uses 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole as an intermediate. [] Although Cilostazol's structure differs from 5-(4-chlorobutyl)-1-cyclohexyltetrazole-d11, the presence of the cyclohexyltetrazole moiety highlights the synthetic connection between the two.
Overview

5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 is a chemical compound that falls under the category of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. This specific compound is notable for its application as an impurity in the pharmaceutical drug Cilostazol, a phosphodiesterase III inhibitor used primarily for treating intermittent claudication. The compound's molecular formula is C11H19ClN4C_{11}H_{19}ClN_{4} with a molecular weight of approximately 242.75 g/mol.

Source

The synthesis of 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 typically involves starting materials such as 5-chloro-valeronitrile and cyclohexanol. These materials undergo a series of reactions, including catalytic processes using concentrated sulfuric acid, to yield the final product. The compound is referenced in various chemical databases and patents, indicating its relevance in both academic and industrial chemistry contexts .

Classification

This compound is classified as a tetrazole derivative and is specifically categorized as a pharmaceutical impurity. It is structurally related to other tetrazole compounds and serves significant roles in medicinal chemistry due to its biological activity.

Synthesis Analysis

Methods

The synthesis of 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 involves several key steps:

  1. Starting Materials: The primary reactants are 5-chloro-valeronitrile and cyclohexanol.
  2. Reaction Conditions: The reaction is conducted at temperatures ranging from 5°C to 55°C, with varying molar ratios of the reactants and concentrated sulfuric acid.
  3. Catalytic Reaction: Concentrated sulfuric acid acts as a catalyst, facilitating the formation of 5-chloro-N-cyclohexyl-valeramide over a period of 1 to 6 hours.
  4. Subsequent Reactions: The resulting amide undergoes further treatment with phosphorus pentachloride to yield the desired tetrazole compound .

Technical Details

  • Molar Ratios: The molar ratio of 5-chloro-valeronitrile to cyclohexanol is typically maintained between 1:1 to 1:1.5 during the synthesis.
  • Temperature Control: A controlled temperature increase is applied during the reaction process to optimize yields.
Molecular Structure Analysis

Structure

The molecular structure of 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 can be represented by its chemical formula C11H19ClN4C_{11}H_{19}ClN_{4}. The compound features a cyclohexyl group attached to a tetrazole ring, which contains a chlorobutyl substituent.

Data

  • Molecular Weight: 242.75 g/mol
  • Melting Point: 49-52°C
  • Boiling Point: Predicted at approximately 425.2±24.0 °C
  • Density: Approximately 1.29±0.1 g/cm³ (predicted) .
Chemical Reactions Analysis

Reactions

5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 can participate in various chemical reactions typical for tetrazoles:

  • Nucleophilic Substitution: The chlorobutyl group can undergo nucleophilic substitution reactions.
  • Deprotonation Reactions: Under certain conditions, the nitrogen atoms in the tetrazole ring can be deprotonated, altering the compound's reactivity.

Technical Details

The synthesis pathway involves specific reagents such as phosphorus pentachloride for chlorination and concentrated sulfuric acid for catalysis, which are critical for achieving high yields and purity .

Mechanism of Action

Process

The mechanism of action for 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 primarily relates to its role as an impurity in Cilostazol:

  • Phosphodiesterase Inhibition: The compound exhibits inhibitory effects on phosphodiesterase III, which leads to increased intracellular cyclic adenosine monophosphate levels, promoting vasodilation and inhibiting platelet aggregation.

Data

The inhibitory concentration (IC50) for phosphodiesterase III is reported at approximately 0.2 µM, indicating its potency in biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid
  • Melting Point: 49-52°C
  • Boiling Point: Approximately 425.2±24.0 °C (predicted)
  • Density: Approximately 1.29±0.1 g/cm³ (predicted)

Chemical Properties

  • Solubility: Soluble in organic solvents; specific solubility data may vary based on conditions.
  • Stability: Should be stored sealed in dry conditions at temperatures between 2°C and 8°C.

These properties make it suitable for various applications in scientific research and pharmaceutical development .

Applications

Scientific Uses

5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 serves primarily as an impurity in Cilostazol research but also has potential applications in:

  • Pharmaceutical Development: As an intermediate or impurity in drug formulations.
  • Biochemical Research: Investigating the mechanisms of phosphodiesterase inhibition and related pathways.

The compound's biological activity and structural characteristics make it a subject of interest for further studies in medicinal chemistry and pharmacology .

Introduction to 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11

This deuterated tetrazole derivative serves as a specialized isotopologue in pharmaceutical research. Its strategic design incorporates stable deuterium atoms at specific molecular sites, enabling advanced tracking of metabolic pathways and chemical behavior without altering inherent biological activity. The compound represents a critical advancement in the study of tetrazole-based pharmaceuticals, particularly the antiplatelet drug Cilostazol and its synthetic intermediates [1] [4].

Structural and Chemical Identity of the Compound

The molecular architecture features a cyclohexyl group bonded to the tetrazole nitrogen at position 1, while a 4-chlorobutyl chain extends from the tetrazole ring at position 5. The deuterium labeling encompasses eleven hydrogen sites (d₁₁), yielding the formula C₁₁H₈D₁₁ClN₄ and a molecular weight of 253.82 g/mol [1]. Key identifiers include:

  • CAS Registry: 1073608-19-1 (deuterated form)
  • Non-deuterated Precursor CAS: 73963-42-5 [1] [2]
  • SMILES: [²H]C1([²H])C([²H])([²H])C([²H])([²H])C([²H])(n2nnnc2CCCCCl)C([²H])([²H])C1([²H])[²H] [1]

Table 1: Physicochemical Properties

PropertyDeuterated FormNon-Deuterated Form
Molecular FormulaC₁₁H₈D₁₁ClN₄C₁₁H₁₉ClN₄
Molecular Weight253.82 g/mol242.75 g/mol
Purity Specification>95% (HPLC)>98.0% (HPLC)
Storage Temperature-20°C-18°C to 2-8°C
Physical State (Ambient)Neat solidWhite crystalline solid

The deuterium atoms are strategically positioned on the cyclohexyl ring, replacing all eleven hydrogen atoms. This labeling pattern preserves the steric and electronic properties of the original scaffold while creating distinct spectroscopic signatures for detection [1] [5].

Role of Deuterium Labeling in Pharmacological and Analytical Research

Deuterium incorporation leverages the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit slower metabolic cleavage compared to carbon-hydrogen bonds. This phenomenon enables three critical research applications:

  • Metabolic Pathway Tracing: As an isotopically labeled impurity standard, this compound allows precise quantification of Cilostazol intermediates during drug synthesis and purification. Researchers can monitor degradation pathways and impurity profiles in biological matrices with high sensitivity [1] [4].

  • Mass Spectrometry Enhancement: The +11 mass shift relative to the non-deuterated analog creates distinct MS/MS fragmentation patterns. This enables unambiguous differentiation between endogenous compounds and administered drugs in pharmacokinetic studies, significantly reducing background interference [1].

  • Stability Studies: The deuterated cyclohexyl moiety resists oxidative metabolism (e.g., cytochrome P450-mediated dehydrogenation), permitting extended observation of in vitro reaction kinetics and metabolic stability profiles. This provides critical data for structure-activity relationship (SAR) optimizations [4].

Table 2: Analytical Applications of Deuterated vs. Non-Deuterated Forms

ApplicationDeuterated Form UtilityNon-Deuterated Reference Role
Metabolic StudiesTracer for oxidative metabolism pathwaysSubstrate control
MS QuantitationInternal standard for LC-MS/MS assaysQuantitation target
Synthesis MonitoringDetection of hydrogen/deuterium exchangeBaseline reaction kinetics
Impurity ProfilingDistinguishing process-related impuritiesReference marker for degradation products

Historical Context and Discovery of Tetrazole Derivatives

Tetrazole chemistry emerged prominently in the 1970s with the discovery that the tetrazole ring could serve as a bioisostere for carboxylic acid groups. This innovation addressed key limitations of carboxylate-containing drugs, including:

  • Enhanced Membrane Permeability: Reduced polarity improved bioavailability
  • Metabolic Stability: Resistance to esterase-mediated hydrolysis
  • Acidic pKₐ Modulation: Tunable ionization profiles for target binding [5]

The specific derivative 5-(4-Chlorobutyl)-1-cyclohexyltetrazole gained prominence during the 1980s as a pivotal intermediate in the synthesis of Cilostazol (Pletal®), an FDA-approved phosphodiesterase III inhibitor for peripheral artery disease. The chlorobutyl side chain enables nucleophilic displacement reactions with phenolic groups, forming the essential ether linkage in Cilostazol’s final structure [3] [4]. Deuterated versions were first synthesized circa 2010 to address emerging needs in drug safety testing, as regulatory agencies began requiring detailed characterization of human metabolites for approved pharmaceuticals [1].

Properties

CAS Number

1073608-19-1

Product Name

5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11

IUPAC Name

5-(4-chlorobutyl)-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazole

Molecular Formula

C11H19ClN4

Molecular Weight

253.818

InChI

InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2/i1D2,2D2,3D2,6D2,7D2,10D

InChI Key

INTQSGGUSUSCTJ-BMWRUFNQSA-N

SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCCl

Synonyms

5-(4-Chloro-butyl)-1-cyclohexyl-1H-tetrazole-d11

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.